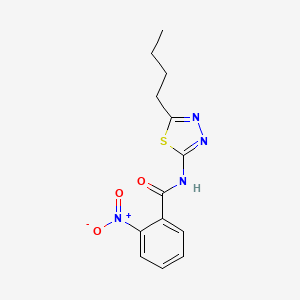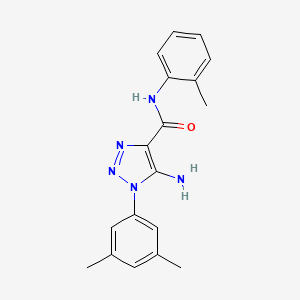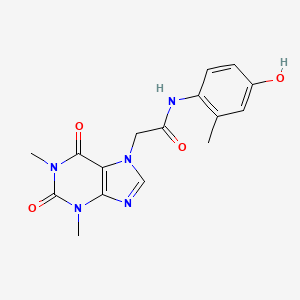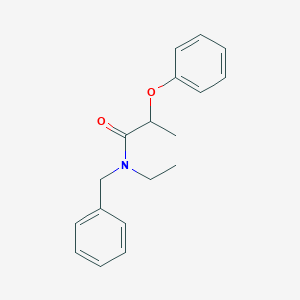
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, also known as BNTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNTD is a member of the thiadiazole family of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of several kinases, including ERK1/2 and JNK. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have anti-oxidant and anti-apoptotic effects. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide. One area of research is in the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its high potency and selectivity make it a promising candidate for further development, particularly in the field of cancer therapy. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified using standard techniques.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-3-8-11-15-16-13(21-11)14-12(18)9-6-4-5-7-10(9)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNDRZNUDVGIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}butanoate](/img/structure/B4939034.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4939037.png)


![11,11-dimethyl-8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4939058.png)
![(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)
![benzyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4939064.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)

![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)
